2,5-Dichloro-1,3-dimethoxybenzene
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Overview
Description
2,5-Dichloro-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, featuring two chlorine atoms and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,3-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-dimethoxybenzene.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,5-Dichloro-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-1,3-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups influences its reactivity and stability .
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks chlorine atoms, making it less reactive in electrophilic substitution reactions.
2,4-Dichloro-1,3-dimethoxybenzene: Similar structure but different substitution pattern, leading to different chemical properties.
Chloroneb: A related compound with similar chlorine substitution but different functional groups.
Uniqueness: The combination of electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile compound in various chemical reactions .
Properties
CAS No. |
10367-97-2 |
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Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,5-dichloro-1,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
InChI Key |
VDWUYDVJFPVMBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)OC)Cl |
Origin of Product |
United States |
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